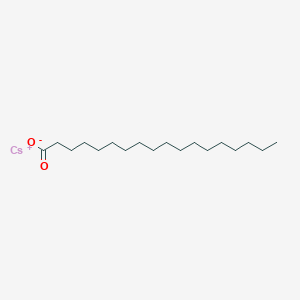![molecular formula C18H34N4O4 B577449 草酸; (2S)-2-[(2R)-吡咯烷-2-基]吡咯烷 CAS No. 1217449-15-4](/img/structure/B577449.png)
草酸; (2S)-2-[(2R)-吡咯烷-2-基]吡咯烷
描述
Oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine is a compound that combines the properties of oxalic acid and a chiral pyrrolidine derivativeIt is widely used in various industrial applications, including cleaning agents, metal polishing, and textile processing . The pyrrolidine derivative is a chiral compound that can exist in different enantiomeric forms, making it valuable in asymmetric synthesis and chiral separation processes .
科学研究应用
Oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine has several scientific research applications:
作用机制
Target of Action
Oxalic Acid: Oxalic acid, also known as ethanedioic acid, is an organic compound that interacts with various biological targets. It has a high affinity for metal cations, forming complexes with them . This chelating ability allows oxalic acid to interact with metal ions in biological systems, affecting their availability and function .
(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine: Pyrrolidine derivatives have been shown to interact with the proto-oncogene tyrosine-protein kinase src .
Mode of Action
Oxalic Acid: Oxalic acid acts as a strong reducing agent and its conjugate bases, hydrogen oxalate and oxalate, serve as chelating agents for metal cations . This interaction with metal ions can lead to the formation of water-soluble complexes, such as the ferrioxalate ion, which is used in rust removal .
Biochemical Pathways
Oxalic Acid: Oxalic acid is involved in several biochemical pathways. It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid . In the environment, oxalic acid participates in various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . It is also involved in the degradation of the lignocellulose complex by fungi .
Result of Action
Oxalic Acid: Excessive ingestion of oxalic acid or prolonged skin contact can be dangerous . It can inhibit the absorption of other important nutrients, leading to what some people refer to as an anti-nutrient effect . In some people, it can also increase the risk of kidney stones .
Action Environment
Oxalic Acid: Environmental factors can influence the action of oxalic acid. For instance, oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates .
生化分析
Biochemical Properties
Biochemical reactions involving oxalic acid have been described in various studies . Oxalic acid is required for the formation of uracil and orotic acid, both of which are crucial components of RNA present in all cells . The biosorption equilibrium and kinetics of oxalic acid on wheat straw, Triticum aestivum, in an aqueous solution was investigated . The biosorption of oxalic acid by wheat straw followed second-order kinetics .
Cellular Effects
The cellular effects of oxalic acid are primarily related to its role in the formation of uracil and orotic acid . These compounds are integral to RNA, which is ubiquitous in all cells and plays a vital role in protein synthesis and other cellular functions .
Molecular Mechanism
The molecular mechanism of oxalic acid involves its interaction with various biomolecules within the cell . It is required for the formation of uracil and orotic acid, suggesting that it may interact with the enzymes and cofactors involved in these biochemical pathways .
Temporal Effects in Laboratory Settings
The temporal effects of oxalic acid in laboratory settings have been studied in the context of its biosorption by wheat straw . The equilibrium amount of oxalic acid adsorbed onto the wheat straw increased with increasing the initial oxalic acid concentration and decreasing adsorbent weight .
Metabolic Pathways
Oxalic acid: is involved in several metabolic pathways, including those leading to the formation of uracil and orotic acid .
Transport and Distribution
The transport and distribution of oxalic acid Given its role in the formation of uracil and orotic acid, it is likely that it is transported to the sites where these biochemical reactions occur .
Subcellular Localization
The subcellular localization of oxalic acid is likely to be related to its role in the formation of uracil and orotic acid . These compounds are components of RNA, suggesting that oxalic acid may be localized to the nucleus and the cytoplasm, where RNA synthesis and processing occur .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine involves the combination of oxalic acid with the chiral pyrrolidine derivative. One common method is to react oxalic acid with the pyrrolidine derivative under acidic conditions to form the desired compound. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of oxalic acid often involves the oxidation of carbohydrates such as glucose or sucrose using nitric acid or air in the presence of a catalyst. The resulting oxalic acid can then be purified and combined with the pyrrolidine derivative to produce oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine on a larger scale .
化学反应分析
Types of Reactions
Oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: Oxalic acid can act as a reducing agent and undergo oxidation to form carbon dioxide and water.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize oxalic acid.
Nucleophiles: Nucleophiles such as amines or alcohols can be used in substitution reactions involving the pyrrolidine derivative.
Major Products Formed
Carbon Dioxide and Water: Oxidation of oxalic acid results in the formation of carbon dioxide and water.
Substituted Pyrrolidines: Substitution reactions can yield various substituted pyrrolidines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Oxalic Acid: A simple dicarboxylic acid with similar chemical properties but lacking the chiral pyrrolidine derivative.
Pyrrolidine: A cyclic secondary amine that serves as the core structure for the chiral pyrrolidine derivative.
Chiral Amines: Other chiral amines with similar structures and applications in asymmetric synthesis and chiral separation.
Uniqueness
Oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine is unique due to its combination of oxalic acid and a chiral pyrrolidine derivative. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
属性
IUPAC Name |
oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16N2.C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2*7-10H,1-6H2;(H,3,4)(H,5,6)/t2*7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQBHKEKBYWIP-BMROQPAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@@H]2CCCN2.C1C[C@@H](NC1)[C@@H]2CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746346 | |
| Record name | oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217449-15-4 | |
| Record name | oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217449-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B577366.png)

![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)




![3-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B577378.png)





![6-chloro-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)
